(1-amino-2-methylpropan-2-yl)diethylamine

Catalog No.
S3020738
CAS No.
21404-89-7
M.F
C8H20N2
M. Wt
144.262
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-amino-2-methylpropan-2-yl)diethylamine

CAS Number

21404-89-7

Product Name

(1-amino-2-methylpropan-2-yl)diethylamine

IUPAC Name

2-N,2-N-diethyl-2-methylpropane-1,2-diamine

Molecular Formula

C8H20N2

Molecular Weight

144.262

InChI

InChI=1S/C8H20N2/c1-5-10(6-2)8(3,4)7-9/h5-7,9H2,1-4H3

InChI Key

OKQNWAJBDNOPAI-UHFFFAOYSA-N

SMILES

CCN(CC)C(C)(C)CN

Solubility

not available

(1-amino-2-methylpropan-2-yl)diethylamine, also known as 1-amino-2-methyl-2-propanol diethylamine, is an organic compound characterized by a branched structure featuring an amino group and two ethyl groups attached to a central carbon atom. Its molecular formula is C8H19NC_8H_{19}N, and it has a molecular weight of approximately 129.24 g/mol. This compound is typically a colorless liquid at room temperature and is known for its basic properties due to the presence of the amino group, which allows it to act as a proton acceptor in

Typical of amines. These include:

  • Acid-Base Reactions: The amino group can react with acids to form ammonium salts, which are often soluble in water.
  • N-Alkylation: The compound can undergo N-alkylation reactions where the nitrogen atom reacts with alkyl halides to form higher amines.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or amines through condensation.

Research indicates that (1-amino-2-methylpropan-2-yl)diethylamine exhibits various biological activities, particularly as a potential pharmacological agent. Its structure allows it to interact with biological systems, influencing neurotransmitter pathways. Some studies suggest that it may have applications in modulating cognitive functions or as a precursor in synthesizing more complex pharmaceutical compounds.

The synthesis of (1-amino-2-methylpropan-2-yl)diethylamine can be achieved through several methods:

  • Alkylation of Amines: Reacting diethylamine with 1-amino-2-methylpropan-2-ol under controlled conditions can yield the desired compound.
  • Reductive Amination: This method involves the reaction of ketones or aldehydes with diethylamine in the presence of reducing agents to form the corresponding amine.
  • Direct Amination: Using ammonia or amine derivatives in the presence of catalysts can facilitate the formation of (1-amino-2-methylpropan-2-yl)diethylamine from suitable precursors.

(1-amino-2-methylpropan-2-yl)diethylamine has several applications across various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological conditions.
  • Chemical Manufacturing: Used as a building block for producing surfactants and other chemical agents.
  • Agricultural Chemicals: It may be utilized in the formulation of agrochemicals due to its basic properties.

Studies on (1-amino-2-methylpropan-2-yl)diethylamine's interactions with other compounds reveal its potential effects on enzyme activity and receptor binding. Research indicates that it may influence neurotransmitter systems, particularly those involving acetylcholine and serotonin pathways, suggesting its role in modulating mood and cognition.

Several compounds share structural similarities with (1-amino-2-methylpropan-2-yl)diethylamine. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
1-Amino-2-methylpropan-2-olContains hydroxyl group along with amino groupExhibits alcohol properties; used as a solvent
DiethylamineSimple structure with two ethyl groupsLacks branched structure; primarily acts as a base
1-Amino-3-methylbutan-2-oneContains carbonyl group; more complex structureInvolved in different reactivity due to carbonyl
N,N-DiethylethanolamineSimilar amine structure but lacks branchingUsed primarily for surfactant applications

The uniqueness of (1-amino-2-methylpropan-2-yl)diethylamine lies in its branched structure, which enhances its steric properties and influences its reactivity compared to linear amines. This characteristic makes it particularly valuable in pharmaceutical synthesis and chemical manufacturing applications.

XLogP3

0.7

Dates

Modify: 2023-07-24

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